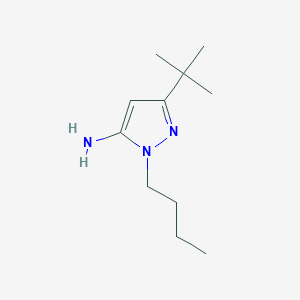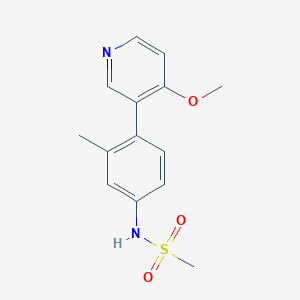
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pent-4-ynoyl group, and a 2,5-dioxopyrrolidin-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Pent-4-ynoyl Intermediate: This step involves the reaction of pent-4-ynoic acid with a suitable activating agent, such as dicyclohexylcarbodiimide (DCC), to form the pent-4-ynoyl chloride intermediate.
Coupling with Piperazine: The pent-4-ynoyl chloride is then reacted with piperazine in the presence of a base, such as triethylamine, to form the pent-4-ynoylpiperazine intermediate.
Introduction of the 2,5-Dioxopyrrolidin-1-yl Group: The final step involves the reaction of the pent-4-ynoylpiperazine intermediate with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base, such as sodium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: Employed in the development of bioconjugates and as a linker in antibody-drug conjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a reactive intermediate, forming covalent bonds with target molecules. This reactivity is often exploited in bioconjugation and drug delivery applications, where the compound facilitates the attachment of therapeutic agents to specific biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl) 4-pentynoate: Shares a similar structure but lacks the piperazine moiety.
(2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate: Contains a methyl-substituted piperazine ring.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate is unique due to its combination of a piperazine ring and a pent-4-ynoyl group, which imparts specific reactivity and functional properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and modifications.
Propriétés
Formule moléculaire |
C14H17N3O5 |
|---|---|
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-pent-4-ynoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H17N3O5/c1-2-3-4-11(18)15-7-9-16(10-8-15)14(21)22-17-12(19)5-6-13(17)20/h1H,3-10H2 |
Clé InChI |
MWOYFYXQIVRFQK-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC(=O)N1CCN(CC1)C(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


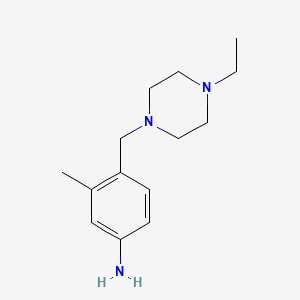

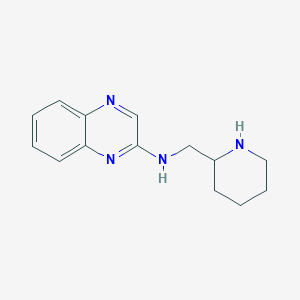
![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
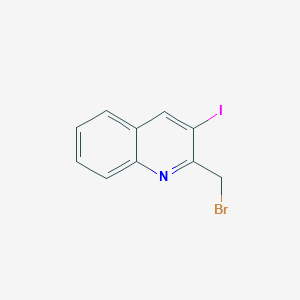
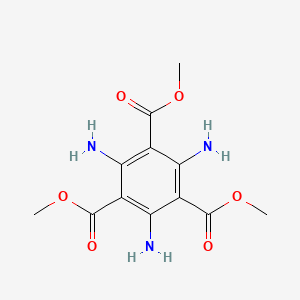

![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
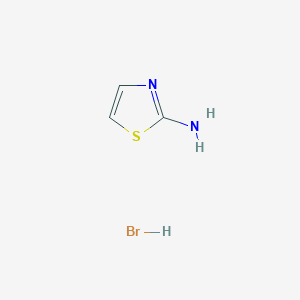
![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
